3-(4-Fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride
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Overview
Description
3-(4-Fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenoxy group attached to a pyrazole ring, which is further substituted with a methyl group and an amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride typically involves the following steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate halogenated compound to form the 4-fluorophenoxy intermediate.
Pyrazole Ring Formation: The intermediate is then reacted with hydrazine derivatives to form the pyrazole ring.
Methylation and Amination: The pyrazole compound is further methylated and aminated to introduce the methyl and amine groups.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with substituted fluorophenoxy groups.
Scientific Research Applications
3-(4-Fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific enzymes or receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenoxy substituted zinc phthalocyanine: Similar in structure but used in different applications such as photodynamic therapy.
Silicon phthalocyanines: Share structural similarities but differ in their optical and electronic properties.
5-(4-Fluorophenoxy)phenylmethylene-3-thiazolidinone: Another fluorophenoxy compound with distinct biological activities.
Uniqueness
3-(4-Fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its hydrochloride salt form further enhances its solubility and stability, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C10H11ClFN3O |
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Molecular Weight |
243.66 g/mol |
IUPAC Name |
3-(4-fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H10FN3O.ClH/c1-14-6-9(12)10(13-14)15-8-4-2-7(11)3-5-8;/h2-6H,12H2,1H3;1H |
InChI Key |
TUWRTWHWFWWDSL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC2=CC=C(C=C2)F)N.Cl |
Origin of Product |
United States |
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